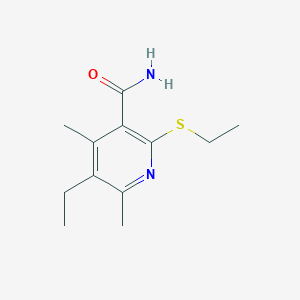![molecular formula C17H13FN2OS2 B5836602 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide, also known as FLT3 inhibitor, is a small molecule inhibitor that selectively targets FLT3 tyrosine kinase. FLT3 is a type III receptor tyrosine kinase that is expressed on the surface of leukemic cells and is involved in the proliferation and survival of these cells. FLT3 inhibitors have shown promising results in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.
Wirkmechanismus
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors selectively target this compound tyrosine kinase, which is overexpressed in leukemic cells. This compound inhibitors block the activation of this compound, which leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. By inhibiting this compound, these inhibitors induce apoptosis in leukemic cells.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to induce apoptosis in leukemic cells, both in vitro and in vivo. This compound inhibitors also inhibit the proliferation of leukemic cells and reduce the number of leukemic stem cells. In addition, this compound inhibitors have been shown to enhance the efficacy of chemotherapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors is their selectivity for this compound tyrosine kinase, which reduces off-target effects. This compound inhibitors have also shown promising results in clinical trials, which suggests that they may be effective in the treatment of AML and other hematological malignancies. However, this compound inhibitors may have limitations in terms of resistance development, and more research is needed to understand the mechanisms of resistance to these inhibitors.
Zukünftige Richtungen
There are several future directions for research on N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors. One direction is the development of more potent and selective this compound inhibitors. Another direction is the combination of this compound inhibitors with other targeted therapies or chemotherapy to enhance their efficacy. In addition, the identification of biomarkers that predict response to this compound inhibitors may help to personalize treatment for AML patients. Finally, the use of this compound inhibitors in other hematological malignancies, such as acute lymphoblastic leukemia and myelodysplastic syndromes, should be explored.
Synthesemethoden
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide involves several steps, including the reaction of 2-aminothiazole with 4-fluorobenzyl bromide to form 5-(4-fluorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide. Finally, this compound is reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide inhibitors have been extensively studied in preclinical and clinical settings for the treatment of AML and other hematological malignancies. This compound mutations are present in approximately 30% of AML patients, and these mutations are associated with poor prognosis. This compound inhibitors have shown promising results in clinical trials, with some patients achieving complete remission.
Eigenschaften
IUPAC Name |
(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c18-13-5-3-12(4-6-13)10-15-11-19-17(23-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,10H2,(H,19,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJGHMSCRNRTO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)


![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)

![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
![2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)

![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)

